Isopropyl tri(dioctylphosphate)titanate

Description

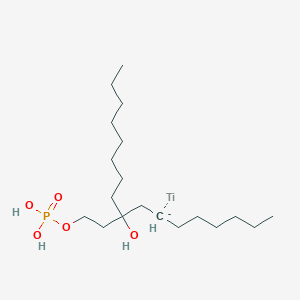

Structure

2D Structure

Properties

Molecular Formula |

C19H40O5PTi- |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

(3-hydroxy-3-octylundecyl) dihydrogen phosphate;titanium |

InChI |

InChI=1S/C19H40O5P.Ti/c1-3-5-7-9-11-13-15-19(20,17-18-24-25(21,22)23)16-14-12-10-8-6-4-2;/h13,20H,3-12,14-18H2,1-2H3,(H2,21,22,23);/q-1; |

InChI Key |

PKEDZWCOGHWQHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCOP(=O)(O)O)(C[CH-]CCCCCC)O.[Ti] |

Origin of Product |

United States |

Synthesis and Molecular Architecture of Isopropyl Tri Dioctylphosphate Titanate

Synthetic Methodologies for Isopropyl Tri(dioctylphosphate)titanate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Reaction Pathways Involving Triethanolamine (B1662121) Titanate, Dioctyl Phosphoric Anhydride (B1165640), and Isopropanol

The reaction proceeds as follows:

Formation of the Titanate Precursor: Triethanolamine titanate is typically prepared by reacting titanium isopropoxide with triethanolamine. The triethanolamine acts as a chelating agent, forming a stable complex with the titanium atom.

Reaction with Dioctyl Phosphoric Anhydride: The triethanolamine titanate is then reacted with dioctyl phosphoric anhydride. The anhydride serves as the source of the dioctylphosphate ligands. The reaction likely proceeds through a nucleophilic attack of the phosphate (B84403) groups on the titanium center, leading to the displacement of the triethanolamine ligand.

Role of Isopropanol: Isopropanol serves as both a solvent for the reaction and the source of the isopropyl group that ultimately attaches to the titanate. It also helps to facilitate the removal of byproducts.

The final product, this compound, is obtained after purification to remove any unreacted starting materials and byproducts. chembk.com

Process Parameters Influencing Synthesis Yield and Purity

The yield and purity of the final product are highly dependent on several key process parameters. Careful optimization of these parameters is crucial for an efficient and effective synthesis.

| Parameter | Effect on Yield and Purity | Typical Range |

| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions and decomposition of the product, reducing both yield and purity. | 70 - 110 °C |

| Reaction Time | Sufficient reaction time is necessary to ensure complete conversion of the reactants. However, excessively long reaction times can also promote side reactions. | 2 - 6 hours |

| Stoichiometry of Reactants | The molar ratio of the reactants (triethanolamine titanate, dioctyl phosphoric anhydride, and isopropanol) is critical. An excess of one reactant may be used to drive the reaction to completion, but this can complicate the purification process. | Precise control is necessary, often with a slight excess of the phosphate source. |

| Agitation | Efficient mixing is essential to ensure homogeneity and facilitate mass transfer between the reactants, leading to a more uniform reaction and higher yield. | Continuous stirring throughout the reaction. |

| Purification Method | The choice of purification technique (e.g., distillation, filtration, washing) significantly impacts the final purity of the product by removing byproducts and unreacted starting materials. | Vacuum distillation is often employed to remove volatile impurities. |

Interactive Data Table: Influence of Process Parameters

Users can filter and sort the following table to understand the interplay between different process parameters.

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized this compound.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural components.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2960-2850 | C-H stretching | Alkyl chains of dioctyl groups and isopropyl group |

| ~1250-1200 | P=O stretching | Phosphate group |

| ~1100-1000 | P-O-C stretching | Phosphate ester linkages |

| ~1020-980 | Ti-O-P stretching | Titanate-phosphate linkage |

| ~600-500 | Ti-O stretching | Titanium-oxygen bonds |

Energy-Dispersive X-ray Spectroscopy (EDS):

EDS is an analytical technique used for the elemental analysis of a sample. researchgate.net When coupled with a scanning electron microscope (SEM), it can provide qualitative and semi-quantitative information about the elemental composition of the synthesized compound. An EDS spectrum of pure this compound would be expected to show peaks corresponding to Titanium (Ti), Phosphorus (P), Oxygen (O), and Carbon (C). The relative intensities of these peaks can be used to confirm the elemental ratios and assess the purity of the sample. For instance, the absence of nitrogen peaks would confirm the complete removal of the triethanolamine ligand.

Structure-Activity Relationships in this compound and Analogous Titanates

The performance of this compound as a coupling agent or catalyst is intrinsically linked to its molecular structure. Understanding these structure-activity relationships is key to designing and selecting the appropriate titanate for a specific application.

The molecule can be conceptually divided into several functional domains:

The Isopropoxy Group: This group can react with hydroxyl groups present on the surface of inorganic fillers or pigments, forming a chemical bond and anchoring the titanate to the substrate.

The Dioctylphosphate Ligands: The long, hydrophobic dioctyl chains provide compatibility with organic polymer matrices. They entangle with the polymer chains, creating a strong interfacial bridge between the inorganic filler and the organic matrix. The phosphate group itself can contribute to improved flame retardancy and adhesion.

Analogous Titanates:

By modifying the ligands attached to the titanium center, a wide range of titanates with tailored properties can be synthesized. For example:

Alkyl Titanates: Simpler titanates with only alkoxy groups (e.g., titanium isopropoxide) are highly reactive but may have limited compatibility with certain polymers.

Acyl Titanates: The presence of acyl groups can enhance the thermal stability of the titanate.

Chelating Titanates: Using chelating ligands like triethanolamine can improve the hydrolytic stability of the titanate.

The choice of ligands allows for the fine-tuning of properties such as reactivity, solubility, thermal stability, and compatibility with different substrates and polymers, making organotitanates a highly versatile class of materials.

Interfacial Science and Coupling Mechanisms of Isopropyl Tri Dioctylphosphate Titanate

Fundamental Principles of Titanate Coupling Chemistry at Inorganic-Organic Interfaces

Titanate coupling agents are organometallic compounds designed to create a chemical bridge between two dissimilar materials, typically an inorganic filler or reinforcement and an organic polymer matrix. researchgate.net The fundamental principle of their function lies in their unique molecular structure, which allows for reaction and bonding with both the inorganic surface and the organic polymer. researchgate.net This dual reactivity enables them to act as an interface modifier, improving the dispersion of the inorganic material within the polymer and enhancing the adhesion between the two phases. polochema.com

The chemical structure of titanate coupling agents contains distinct functional regions that participate in interfacial interactions. researchgate.net These interactions can include surface bonding, stress transfer, and steric hindrance. researchgate.net By forming a durable link at the interface, titanate coupling agents facilitate a more efficient transfer of stress from the polymer matrix to the filler, which can significantly improve the mechanical properties of the resulting composite material. researchgate.netchinacouplingagents.commade-in-china.com The attachment of organic groups to the inorganic filler's surface alters its surface energy, transforming it from hydrophilic to hydrophobic and organophilic, which enhances its compatibility and dispersion within the polymer. pcimag.com

Mechanism of Interfacial Proton Coordination by Isopropyl Tri(dioctylphosphate)titanate

The coupling mechanism for titanate agents like this compound is distinct in that it involves a reaction with the free protons present at the inorganic interface. pcimag.com This interaction results in the formation of a very thin, typically monomolecular, layer of the titanate on the substrate's surface. pcimag.com This process of proton coordination allows the titanate to bond to a wide variety of substrates, including those that lack a significant population of hydroxyl groups. pcimag.com The resulting organofunctional and organophilic layer effectively modifies the surface properties of the inorganic material. pcimag.com

On the surface of many common inorganic fillers, such as silica (B1680970) and alumina, hydroxyl (-OH) groups are readily available. researchgate.netmdpi.com this compound can react with these surface hydroxyls. The alkoxy group (isopropyl) on the titanate molecule reacts with the hydroxyl group on the filler surface, leading to the formation of a covalent Ti-O-Substrate bond (e.g., Ti-O-Si on a silica surface). researchgate.net This reaction anchors the coupling agent molecule to the inorganic particle. researchgate.net

Covalent Bonding and Grafting Efficiency on Substrate Surfaces

The effectiveness of this compound as a coupling agent is largely dependent on its ability to form covalent bonds with the substrate surface, a process known as grafting. americanelements.com Analysis confirms that the titanate coupling agent covalently bonds to the surface of nanoparticles like nanosilica. americanelements.com This chemical bonding is crucial for creating a stable and durable interface between the filler and the polymer matrix. The efficiency of this grafting process, or the percentage of coupling agent that successfully bonds to the surface, is a key factor in determining the final properties of the composite material. researchgate.net

The grafting efficiency of this compound is significantly influenced by various reaction conditions. americanelements.comresearchgate.net Studies on the surface modification of nanosilica have shown that the reactant ratio (the amount of titanate used relative to the filler) and the reaction time have a significant positive impact on the grafting percentage. americanelements.com Conversely, an increase in the reaction temperature has been found to have a negative effect on grafting efficiency. americanelements.com

Research findings indicate that as the initial content of the titanate coupling agent increases, the grafted percentage on the nanosilica surface also increases, though the rate of increase slows at higher concentrations. americanelements.com For example, increasing the titanate content from 5 wt.% to 15 wt.% resulted in a rapid rise in the grafted percentage from 4.97 wt.% to 13.11 wt.%. americanelements.com However, further increasing the titanate content from 30 wt.% to 45 wt.% yielded a much smaller increase in grafting, from 13.21 wt.% to 13.43 wt.%. americanelements.com

| Titanate (KR-12) Content (wt.%) | Grafted Percentage (wt.%) |

|---|---|

| 5 | 4.97 |

| 15 | 13.11 |

| 30 | 13.21 |

| 45 | 13.43 |

Table 1: Effect of this compound (KR-12) content on grafting percentage on nanosilica surfaces. americanelements.com

Enhancement of Filler Dispersion and Interfacial Compatibility in Polymer Matrices

The effectiveness of inorganic fillers in reinforcing polymer matrices is critically dependent on their uniform dispersion and strong interfacial bonding with the polymer. Isopropyl tri(dioctylphosphate) titanate addresses both these challenges by modifying the surface of the fillers, making them more compatible with the organic matrix.

Isopropyl tri(dioctylphosphate) titanate is widely used to treat various inorganic fillers to improve their dispersion within polymer resins. researchgate.net By forming a bridge between the filler and the polymer, it prevents the agglomeration of filler particles, which is a common issue due to their high surface energy. researchgate.netresearchgate.net

Calcium Carbonate, Kaolin, and Talc: These common fillers are frequently treated with isopropyl tri(dioctylphosphate) titanate to enhance their compatibility with polymers like polypropylene (B1209903) and PVC. pmarketresearch.com This surface treatment leads to improved dispersion and allows for higher filler loading without compromising the material's processing performance or mechanical properties. pmarketresearch.comprimescholars.com Studies on polypropylene composites have shown that titanate coupling agents contribute to better resistance against degradation from weathering. researchgate.net In natural rubber compounds, the use of a titanate coupling agent with calcium carbonate fillers has shown performance levels similar to those of carbon black-filled compounds. researchgate.net

Barium Titanate: To prevent the aggregation of barium titanate particles in a polymer matrix, a thin organic coating is often necessary. researchgate.net Coupling agents facilitate a uniform dispersion of nanoparticles, which creates a substantial interfacial area between the nano-barium titanate and the polymer matrix. researchgate.net This enhanced dispersion is key to improving the dielectric and mechanical properties of the resulting composites. researchgate.net

Zinc Oxide: Surface modification of zinc oxide (ZnO) nanoparticles with isopropyl tri(dioctylphosphate) titanate has been shown to be successful. researchgate.net This treatment improves the dispersibility of the ZnO nanoparticles within the polymer matrix, which is essential for applications like enhancing the thermal stability and UV absorption of coatings. researchgate.netchinacouplingagents.com

The chemical structure of isopropyl tri(dioctylphosphate) titanate allows it to act as a molecular bridge, fundamentally improving the adhesion between the hydrophilic inorganic filler surface and the hydrophobic organic polymer matrix. researchgate.netpmarketresearch.com

The mechanism involves the titanate's alkoxy group reacting with the hydroxyl groups present on the surface of the inorganic filler, forming strong covalent bonds. researchgate.net Simultaneously, the long aliphatic chains of the titanate molecule become physically entangled or interact via van der Waals forces with the polymer chains. researchgate.net This dual functionality creates a robust interfacial layer that enhances stress transfer from the polymer matrix to the reinforcing filler. researchgate.net Improved interfacial bonding is critical for translating the intrinsic properties of the filler into macroscopic improvements in the composite's mechanical performance and durability. polympart.ir The formation of this stable interface is essential for the longevity and performance of composite materials. researchgate.net

Modulation of Mechanical Properties in Polymer Composites

The enhanced dispersion and interfacial adhesion resulting from the use of isopropyl tri(dioctylphosphate) titanate directly translate into significant improvements in the mechanical properties of polymer composites.

The stiffness and hardness of polymer composites are also significantly affected by the presence of a titanate coupling agent. The improved dispersion of rigid inorganic fillers leads to a more effectively stiffened polymer matrix.

Modulus: Data indicates that polyamide composites can see an increase in flexural modulus of 10-15% when a titanate coupling agent is used. pmarketresearch.com In composites made with hollow glass microspheres, a hybrid coupling agent system resulted in a bending modulus of 1407 MPa. dtu.dk

Hardness: Fillers are known to improve the hardness of thermoplastics. researchgate.net In one study, polyethylene (B3416737) composites filled with whiskers modified by a titanate coupling agent showed a significant increase in Shaw's hardness. vjol.info.vn

The table below summarizes key findings on the improvement of mechanical properties in polymer composites treated with titanate coupling agents.

| Polymer Matrix | Filler | Property Enhanced | Improvement |

| Polyamide | Glass Fiber / Minerals | Tensile Strength | 15-20% Increase pmarketresearch.com |

| Polyamide | Glass Fiber / Minerals | Flexural Modulus | 10-15% Increase pmarketresearch.com |

| Epoxy | Nanosilica | Tensile Strength | 43.03 MPa dtu.dk |

| Epoxy | Nanosilica | Bending Modulus | 1407 MPa dtu.dk |

This table is interactive. Click on the headers to sort the data.

Toughness, or the ability of a material to absorb energy and plastically deform without fracturing, is a critical property for many applications. Isopropyl tri(dioctylphosphate) titanate enhances toughness by promoting mechanisms that dissipate energy, such as particle debonding and plastic deformation of the matrix. The strong interfacial bond ensures that energy is effectively transferred and absorbed at the interface, preventing crack propagation. researchgate.net

The table below highlights research findings on the enhancement of toughness in polymer composites.

| Polymer Matrix | Filler | Property Enhanced | Improvement |

| PVC | Various Fillers | Charpy Impact Strength | Up to 50% Increase pmarketresearch.com |

| PMMA | Nano-Barium Titanate | Fracture Toughness | 25% Enhancement researchgate.net |

This table is interactive. Click on the headers to sort the data.

Rheological Behavior Modification in Polymer Processing

The incorporation of this compound into filled polymer systems generally leads to a marked improvement in processing fluidity. This effect is primarily attributed to the titanate's ability to form a monomolecular layer on the surface of inorganic fillers. This surface treatment reduces the intermolecular forces between filler particles, preventing their agglomeration and allowing them to be more effectively wetted by the polymer matrix. The dioctylphosphate ligands of the titanate molecule are designed to be compatible with the polymer, thereby reducing the melt viscosity of the highly filled composite. This reduction in viscosity allows for lower processing temperatures and pressures, which can lead to energy savings and reduced wear on processing equipment. The improved dispersion of fillers also contributes to a more homogeneous melt, which is essential for producing finished parts with consistent properties.

The shear response of polymer composites is a critical factor in their processability during operations such as extrusion and injection molding. The presence of this compound can significantly alter the shear response of a composite. By mitigating the filler-filler interactions that typically lead to high viscosity at low shear rates, the titanate coupling agent can reduce the yield stress of the composite melt. This allows the material to flow more easily under shear. The improved processability is a direct result of the enhanced dispersion and reduced viscosity, which allows for higher filler loadings without compromising the flow characteristics of the compound. This enables the production of composites with higher levels of reinforcement or functional fillers, leading to materials with enhanced mechanical, thermal, or electrical properties.

Influence on Thermal Stability of Composite Formulations

The addition of this compound can have a notable impact on the thermal stability of polymer composite formulations. This is achieved through mechanisms that include improved filler-matrix interaction and a reduction in the catalytic degradation effects that can be induced by certain fillers. A technical data sheet for this compound indicates its own decomposition begins at approximately 260°C kbrchem.com.

Research has demonstrated the effectiveness of this compound in enhancing the flame-retardant properties of thermoplastic polyurethane (TPU) composites. In studies involving TPU filled with oyster shell powder, the titanate coupling agent was found to significantly reduce smoke production and heat release during combustion researchgate.net. Specifically, the addition of a small mass fraction of the compound led to a considerable decrease in total smoke production, highlighting its potential in applications where fire safety is a critical concern researchgate.net.

Table 1: Effect of this compound on Smoke Production in TPU Composites

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Total Smoke Production Reduction | 32% | 0.1% mass fraction of titanate in TPU composite | researchgate.net |

Electrical and Dielectric Property Adjustments in Advanced Polymer Systems

While this compound is primarily recognized for its role in improving rheological and mechanical properties, its function as a dispersion and interfacial modifying agent suggests a potential influence on the electrical and dielectric characteristics of advanced polymer systems. However, specific research data quantifying these effects are not extensively available in the public domain. The following sections discuss the theoretical impact based on the compound's general function.

The dielectric constant (Dk) and dielectric loss (Df) of a polymer composite are heavily influenced by the type and dispersion of the filler material. The uniform dispersion of high-dielectric-constant fillers is crucial for achieving a predictable and enhanced dielectric constant in the composite. By preventing agglomeration and ensuring a homogeneous distribution of filler particles, this compound could theoretically contribute to more consistent dielectric properties.

A well-dispersed filler minimizes the presence of voids and reduces the likelihood of creating pathways for electrical breakdown, which can affect both the dielectric constant and dielectric loss. The interface between the filler and the polymer matrix is a critical region for charge accumulation, which can lead to interfacial polarization and an increase in dielectric loss. A strong bond at this interface, facilitated by a coupling agent, could potentially mitigate these effects. However, without specific experimental data for this compound, these effects remain speculative.

The electrical resistivity and conductivity of polymer composites are also closely linked to the filler's nature and its distribution within the polymer matrix. For composites designed to be insulators, high volume resistivity is desired. The presence of agglomerated conductive or semi-conductive filler particles can create pathways for current leakage, thereby reducing resistivity.

Role in Advanced Surface Modification Technologies

Surface Treatment of Pigments and Particulate Fillers

The performance of composite materials often hinges on the quality of the interface between the inorganic fillers or pigments and the organic polymer matrix. Isopropyl tri(dioctylphosphate)titanate is instrumental in enhancing this interface through surface treatment, which leads to improved material properties and processing characteristics.

Many inorganic fillers and pigments, such as calcium carbonate (CaCO3) and silica (B1680970) (SiO2), are inherently hydrophilic due to the presence of hydroxyl groups on their surfaces. mdpi.comresearchgate.net This characteristic makes them incompatible with hydrophobic polymer matrices, leading to poor dispersion, agglomeration, and a subsequent decline in the mechanical and physical properties of the composite material. mdpi.comresearchgate.net

This compound addresses this challenge by rendering the inorganic surfaces hydrophobic. The titanate molecule reacts with the surface hydroxyl groups of the filler, creating a covalent bond and orienting its long dioctylphosphate chains outward. researchgate.net This forms a monomolecular layer that effectively masks the hydrophilic nature of the inorganic particle, making it organophilic and more compatible with the polymer matrix. researchgate.net This surface modification is crucial for achieving uniform dispersion of fillers, which is essential for the final properties of the composite.

Research has demonstrated the effectiveness of titanate coupling agents in altering the surface properties of inorganic fillers. For instance, the treatment of nanosilica with this compound (also referred to as KR-12) has been shown to successfully bond the coupling agent to the silica surface, significantly reducing the agglomeration of the nanoparticles. nih.gov This indicates a successful surface organo-modification, leading to improved dispersiveness in a polymer matrix. nih.gov

| Parameter | Unmodified CaCO3 in PBAT | TC-2 Modified CaCO3 in PBAT |

|---|---|---|

| Water Contact Angle | 85.7° | 94.6° |

| Water Absorption | 13% | 1% |

The manipulation of surface wettability is a direct consequence of tailoring the hydrophobic properties of inorganic surfaces. Wettability, often quantified by the water contact angle, is a critical factor in determining how well a liquid (such as a polymer resin) will spread over a solid surface (the filler or pigment). A higher water contact angle indicates a more hydrophobic surface.

The application of this compound significantly increases the water contact angle of inorganic surfaces. A study on poly(butylene adipate-co-terephthalate) (PBAT) composite films filled with calcium carbonate demonstrated that modifying the CaCO3 with a titanate coupling agent (TC-2) increased the water contact angle of the composite film from 85.7° to 94.6°. mdpi.comresearchgate.net This shift confirms the successful hydrophobic modification of the filler surface. mdpi.comresearchgate.net

This enhanced hydrophobicity and improved wettability by organic resins lead to a number of processing and performance benefits. In coatings, for example, pigments treated with titanate coupling agents exhibit better dispersion, which can lead to higher gloss, improved color strength, and reduced viscosity of the formulation.

Adhesion Promotion in Multi-Phase Material Systems

The ability of a material system to maintain its integrity under stress is largely dependent on the adhesion between its constituent phases. This compound acts as an effective adhesion promoter, particularly in systems where dissimilar materials are brought together.

Bonding materials with vastly different surface chemistries and energies, such as metals, glass, and plastics, is a significant challenge in many industries. Titanate coupling agents, including this compound, facilitate strong and durable bonds between these dissimilar substrates. They achieve this by forming a chemical bridge at the interface. One part of the titanate molecule bonds with the inorganic substrate (metal or glass), while the organofunctional part of the molecule interacts and entangles with the polymer matrix of the plastic or adhesive.

| Material System | Coupling Agent | Adhesion Metric | Improvement |

|---|---|---|---|

| Fiber-Reinforced Aluminum Laminates | Silane (B1218182) Coupling Agent (A-1387) | Interfacial Shear Strength | Increased to (58.3 ± 1.1) MPa |

| Titanium-Epoxy Lap-Shear Joints | gamma-aminopropyltriethoxysilane | Dry Lap-Shear Strength | ~25% increase |

| Titanium-Epoxy Lap-Shear Joints | gamma-aminopropyltriethoxysilane | Wet Lap-Shear Strength | >50% increase |

Functional Surface Creation via this compound (e.g., for biocidal or corrosion inhibiting properties)

The creation of functional surfaces that possess specific properties beyond simple adhesion or compatibility is an area of growing interest. While the primary applications of this compound are as a coupling agent and surface modifier for hydrophobicity, the potential for creating surfaces with biocidal or corrosion-inhibiting properties is an area for exploration.

Currently, there is limited publicly available research that directly investigates the use of this compound for creating biocidal or corrosion-inhibiting surfaces. However, the constituent chemical groups of the molecule offer some theoretical possibilities. The phosphate (B84403) groups, for instance, are known to have some corrosion-inhibiting effects on certain metals. Phosphating is a common pretreatment for aluminum and its alloys to enhance corrosion resistance and paint adhesion. zj-junyue.com Similarly, titanates have been explored as components in non-chromate corrosion-inhibiting coating compositions for aluminum alloys. google.com

Regarding biocidal properties, the antimicrobial activity of titanium compounds, particularly titanium dioxide (TiO2), is well-documented. nih.govmdpi.com While this compound is an organotitanate and not a simple oxide, the presence of titanium could potentially be leveraged. However, without specific research, any claims about its inherent biocidal or corrosion-inhibiting properties remain speculative. The development of functional surfaces using this compound would likely require its use as a carrier or bonding agent for other active molecules, rather than relying on its intrinsic properties for these specific functions. Further research is needed to explore these potential applications.

Catalytic and Chemical Reagent Functions of Isopropyl Tri Dioctylphosphate Titanate

Isopropyl Tri(dioctylphosphate)titanate as a Polymerization Catalyst (e.g., in polypropylene (B1209903) and polyacrylate synthesis)

This compound serves as a highly effective catalyst in the synthesis of various polymers, notably polypropylene and polyacrylates. chembk.comchembk.com In these applications, it primarily functions as a coupling agent and catalyst that enhances the polymerization process and improves the final properties of the polymer composites. guidechem.com

As a titanate coupling agent, it acts as a molecular bridge between inorganic fillers (like calcium carbonate or talc) and the organic polymer matrix. scribd.coml-i.co.uk This action improves the compatibility and adhesion between these dissimilar materials, leading to a more homogeneous dispersion of the filler within the polymer. scribd.com The improved dispersion results in significant enhancements to the mechanical properties and processability of the final composite material. guidechem.comchinacouplingagents.com

Research findings indicate that the use of titanate coupling agents in filled polypropylene can lead to several benefits:

Improved Mechanical Properties : Enhanced adhesion between the filler and the polymer matrix results in materials with greater strength and durability. guidechem.comscribd.com

Higher Filler Loading : Better compatibility allows for the incorporation of higher percentages of inorganic fillers without compromising the material's integrity, which can lead to cost savings. scribd.com

Enhanced Processability : The catalytic effect can lower the viscosity of the polymer melt, enabling faster processing speeds and lower extrusion temperatures. chinacouplingagents.comresearchgate.net

Table 1: Effects of this compound as a Catalyst in Polymer Synthesis

| Polymer System | Function of Catalyst | Observed Research Findings |

|---|---|---|

| Polypropylene (PP) Composites | Coupling Agent, Catalyst | Improves filler dispersion, enhances mechanical strength, and allows for higher filler loading. guidechem.comscribd.comchinacouplingagents.com |

| Polyacrylate Synthesis | Polymerization Catalyst | Facilitates the synthesis process and is used in baking paints to improve pigment dispersion. chembk.comchembk.comchinacouplingagents.com |

Utilization as a Chemical Reagent and Precursor for Sol-Gel Materials

Beyond its catalytic role, this compound is utilized as a chemical reagent and a precursor in the synthesis of novel materials through the sol-gel process. chembk.comchembk.com The sol-gel method is a versatile technique for creating solid materials from small molecules, offering control over the final product's texture and properties. researchgate.net In this context, the titanate compound provides the titanium oxide network that forms the backbone of the resulting material.

This compound has been identified as a precursor for creating transparent conductive films via the sol-gel method. chembk.comchembk.com In this process, the titanate precursor undergoes hydrolysis and condensation reactions to form a stable sol of titanium dioxide nanoparticles, which is then deposited as a thin film onto a substrate. Subsequent heat treatment converts the film into a solid, transparent oxide layer. While specific research detailing the performance of films derived from this exact precursor is limited, the general approach for creating titanate-based films involves leveraging the sol-gel process to build a uniform, crystalline structure with desired optical and electrical properties. researchgate.net

The compound is also a key reagent in the synthesis of advanced coating materials. chembk.comchembk.com Its application in the coatings industry often involves its role as a crosslinking agent, where it forms chemical bonds with the coating material to improve adhesion and durability. guidechem.com This enhances the coating's performance and resistance to wear.

In specialized applications like baking paints, this compound offers distinct advantages. It can lower the required baking temperature and shorten the curing time. chinacouplingagents.com Furthermore, it acts as a powerful dispersing agent, preventing the agglomeration of pigments and ensuring a uniform, stable color in the final coating, which is particularly evident in acrylic acid-based paints. chinacouplingagents.com The pyrophosphate groups within similar titanate structures can also contribute to flame retardant properties, creating a synergistic effect when used with other flame retardants. jessicachem.com

Table 2: Applications in Sol-Gel and Coating Synthesis

| Application Area | Role of this compound | Key Benefits |

|---|---|---|

| Transparent Conductive Films | Sol-Gel Precursor | Provides the titanium oxide framework for the film. chembk.comchembk.com |

| Industrial Coatings | Crosslinking Agent, Adhesion Promoter | Improves durability, wear resistance, and adhesion of the coating to the substrate. guidechem.com |

| Baking Paints (Acrylic Series) | Dispersant, Curing Catalyst | Lowers baking temperature, shortens curing time, and prevents pigment settling. chinacouplingagents.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polypropylene |

| Polyacrylate |

| Calcium Carbonate |

| Titanium Dioxide |

| Triethanolamine (B1662121) titanate |

| Dioctyl phosphoric anhydride (B1165640) |

Advanced Research Perspectives and Future Directions

Computational and Theoretical Modeling of Isopropyl Tri(dioctylphosphate)titanate Interfacial Behavior

While specific computational studies exclusively modeling this compound are not extensively detailed in publicly available literature, the theoretical framework for its interfacial behavior is well-established. The action of titanate coupling agents is understood through a mechanistic model involving several functional zones within the molecule. tcchem.com.cn At the interface between an inorganic filler and an organic polymer matrix, the titanate acts as a molecular bridge. borica.coml-i.co.uk

The primary interaction involves the alkoxy group of the titanate reacting with free protons or hydroxyl groups on the surface of the inorganic filler. tcchem.com.cnborica.com This reaction leads to the formation of a stable, organic monomolecular layer on the filler's surface. tcchem.com.cnresearchgate.net This chemical bond effectively modifies the surface of the filler from hydrophilic to organophilic, which is crucial for compatibility with the polymer matrix. borica.com

The molecular structure of titanate coupling agents can be conceptually divided into six functional zones, allowing for a high degree of versatility and multi-functionality that goes beyond simple coupling. tcchem.com.cn This theoretical framework suggests that titanates can also act as dispersants, wetting agents, catalysts, and even provide benefits like rust prevention and flame retardancy. tcchem.com.cn

Synergistic Effects with Other Coupling Agents and Polymer Additives

Furthermore, titanate coupling agents can be combined with other classes of coupling agents, like silanes, to create hybrid systems with enhanced performance. researchgate.net Studies involving high-density polyethylene (B3416737) (HDPE) composites have shown that a compound coupling agent system can significantly improve the interfacial bonding between fillers and the polymer matrix. researchgate.net Titanates have been shown to boost the performance of silane (B1218182) and zirconate coupling agents in PVC composites. researchgate.net This approach can lead to superior mechanical properties and better moisture resistance compared to using a single type of coupling agent. researchgate.netresearchgate.net

The table below summarizes key synergistic combinations involving this compound and similar titanate agents.

| Titanate Agent | Synergistic Partner(s) | Polymer Matrix | Observed Improvement |

| This compound | Antimony Trioxide, Aluminum Hydroxide, Magnesium Hydroxide, Zinc Borate jessicachem.com | Thermoplastics, Thermosets jessicachem.com | Enhanced flame retardancy jessicachem.commade-in-china.com |

| This compound | Silane Coupling Agents (e.g., KH540) researchgate.net | High-Density Polyethylene (HDPE) researchgate.net | Improved interfacial adhesion and mechanical properties researchgate.net |

| Titanate Coupling Agents | Silane and Zirconate Coupling Agents researchgate.net | Polyvinyl Chloride (PVC) researchgate.net | Significantly improved performance and moisture resistance researchgate.net |

Nanoscale Integration and Design in Advanced Nanocomposite Architectures

This compound plays a critical role in the surface modification of nanoparticles for their effective integration into advanced nanocomposite architectures. researchgate.netnih.gov A primary challenge in nanocomposite design is overcoming the tendency of nanoparticles to agglomerate due to their high surface energy, which can degrade the material's properties. nih.govamericanelements.com

This titanate coupling agent is used to covalently bond to the surface of nanoparticles, such as nanosilica and zinc oxide (ZnO), effectively preventing agglomeration and improving their dispersion within a polymer matrix. researchgate.netnih.gov The modification process involves the titanate forming chemical bonds with the nanoparticle surface, creating an organophilic layer that is compatible with the host polymer. researchgate.netnih.gov This enhanced compatibility is crucial for creating a uniform and homogeneous dispersion of nanoparticles, which is essential for achieving desired mechanical, thermal, and barrier properties in the final composite. researchgate.netscispace.com

Research on the modification of nanosilica with this compound has quantified the efficiency of the grafting process. Studies show that the percentage of the titanate grafted onto the nanosilica surface is significantly influenced by the concentration of the coupling agent and the reaction time. nih.govamericanelements.com

The following table, based on research findings, illustrates the effect of the initial weight percentage of the titanate coupling agent on the final grafted percentage on the surface of nanosilica. nih.govamericanelements.com

| Initial KR-12 Content (wt.%) | Grafted Percentage on Nanosilica (wt.%) |

| 5 | 4.97 |

| 15 | 13.11 |

| 30 | 13.21 |

| 45 | 13.43 |

Data sourced from studies on nanosilica modification. nih.govamericanelements.com

Transmission Electron Microscopy (TEM) analysis has confirmed that after modification with this titanate, the agglomeration of nanosilica particles decreases significantly. nih.govamericanelements.com This improved dispersion allows for the design of advanced nanocomposites with enhanced performance characteristics, such as improved toughness, stiffness, and impact strength. researchgate.netscispace.com

Environmental Footprint and Sustainability Implications of this compound Applications

Direct and detailed research on the specific environmental footprint, biodegradability, and long-term ecological impact of this compound is limited in the reviewed literature. However, its sustainability implications can be inferred from its function and application in materials science.

From a material lifecycle perspective, the use of this titanate coupling agent offers several indirect sustainability benefits. Its primary function is to enable higher filler loading in polymers. borica.comjessicachem.com By increasing the proportion of inorganic fillers like calcium carbonate or talc, the amount of petroleum-based polymer required for a given product can be substantially reduced. borica.coml-i.co.uk This reduction in polymer consumption contributes to resource conservation and can lower the carbon footprint of the final product.

Furthermore, titanate coupling agents have been shown to be effective in "repolymerization" or upgrading recycled polymer blends. researchgate.net By improving the compatibility and mechanical properties of mixed plastic regrinds, they facilitate the use of recycled materials in higher-value applications, thus supporting a circular economy. researchgate.net

However, as with many industrial chemicals, there are environmental considerations regarding its handling and disposal. Safety data sheets advise that discharge of the chemical into drains and the environment must be avoided. chemicalbook.com The compound is an organic phosphate (B84403) ester, a class of chemicals that can have varying degrees of environmental persistence and toxicity. chembk.com Without specific studies on its biodegradability or bioaccumulation potential, precautionary measures in its use and disposal are necessary to minimize environmental release. chemicalbook.com Future research is needed to fully characterize its environmental fate and develop a complete lifecycle assessment.

Emerging Applications and Unexplored Research Avenues for this compound

While this compound has established applications in plastics, rubber, coatings, and adhesives, several emerging and future research areas hold significant promise. jessicachem.comguidechem.com

Emerging Applications:

Advanced Dental Composites: Titanate coupling agents are being explored as hydrolytically stable alternatives to silanes in dental composites. nih.govscientific.net Their superior moisture resistance could lead to more durable and long-lasting dental restorations. nih.govscientific.net

High-Performance Flame Retardants: The inherent flame-retardant properties of the pyrophosphate group, combined with its synergistic effects with other flame retardants, position it for use in advanced, halogen-free flame-retardant systems for electronics and construction materials. jessicachem.com

Magnetic Materials: The ability of this compound to improve the dispersion and adhesion of magnetic powders on polymer substrates is crucial for producing high-quality magnetic recording materials and polymer-bonded magnets with high filler content and good fluidity. jessicachem.com

Upcycling of Polymer Waste: Its demonstrated ability to regenerate and improve the properties of recycled polymer blends makes it a key enabler for upcycling post-consumer and post-industrial plastic waste into valuable materials. researchgate.net

Unexplored Research Avenues:

Biomedical Applications: Beyond dental composites, its potential as a coupling agent for bioactive fillers (like hydroxyapatite) in biodegradable polymer scaffolds for tissue engineering remains largely unexplored.

Advanced Electronics and Energy Storage: The use of this titanate to modify and disperse conductive or dielectric nanoparticles could be investigated for applications in flexible electronics, high-k dielectrics for capacitors, and components for advanced battery systems.

Lifecycle and Environmental Impact: A critical and underexplored area is the comprehensive study of its biodegradability, ecotoxicity, and long-term environmental fate to ensure its sustainable use.

Interaction with 2D Nanomaterials: Research into its effectiveness as a surface modifier and dispersion aid for 2D nanomaterials like graphene and MXenes could open pathways to novel composites with exceptional mechanical, thermal, and electrical properties.

Computational Modeling: Dedicated computational studies employing molecular dynamics simulations could provide deeper insights into the precise mechanisms of its interaction at various filler-polymer interfaces, enabling the rational design of new, more efficient coupling agents.

Q & A

Q. How is Isopropyl tri(dioctylphosphate)titanate synthesized and characterized in academic research?

Methodological Answer: The synthesis typically involves reacting titanium isopropoxide with dioctyl phosphate under controlled anhydrous conditions to prevent hydrolysis. Characterization employs:

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer:

- Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) to prevent hydrolysis .

- Maintain room temperature (20–25°C) and protect from light/heat to avoid decomposition .

- Monitor for viscosity changes or precipitation as indicators of degradation .

Advanced Research Questions

Q. What mechanisms underlie the coupling agent functionality of this compound in polymer composites?

Methodological Answer:

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Conduct TGA under standardized conditions (e.g., 10°C/min in N₂) to compare decomposition profiles .

- Assess hydrolysis resistance by exposing samples to controlled humidity (e.g., 50% RH for 24h) and re-analyzing stability .

- Cross-reference with DSC to identify exothermic/endothermic events linked to degradation .

Q. What experimental approaches are used to study the interaction of this compound with inorganic fillers in nanocomposites?

Methodological Answer:

- Surface pretreatment : Treat fillers (e.g., CaCO₃) with the titanate in anhydrous toluene, followed by solvent removal .

- Contact angle measurements to evaluate hydrophobicity changes post-treatment .

- Rheological analysis to measure viscosity reduction in polymer-filler systems, indicating improved dispersion .

Q. How can degradation pathways of this compound be analyzed in environmental remediation studies?

Methodological Answer:

- Use GC/MS or LC/MS to identify degradation products (e.g., dioctyl phosphate, isopropanol) in aqueous/organic media .

- Apply photocatalytic degradation with TiO₂ nanoparticles under UV light, monitoring via HPLC .

- Ecotoxicity assays (e.g., Daphnia magna) to assess environmental impact of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.